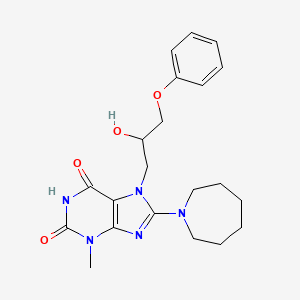![molecular formula C25H22FN3O B2527851 1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-02-5](/img/structure/B2527851.png)
1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" is a structurally complex molecule that may have potential applications in various fields of medicinal chemistry. The presence of a fluorophenyl group suggests potential activity in imaging or as a pharmacophore, while the benzimidazole and pyrrolidinone moieties are common in drugs with diverse biological activities.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multi-step reactions, including the use of fluorinating agents or the introduction of fluorine through halogen exchange reactions. For example, the synthesis of fluorinated pyridinones, as seen in paper , involves the formation of an imino compound followed by crystallization. Similarly, the synthesis of benzimidazole derivatives, as described in paper , includes alkylation and condensation reactions. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their biological activity. X-ray crystallography is often used to determine the precise three-dimensional arrangement of atoms within a molecule, as seen in papers and . The presence of fluorine can influence the molecular conformation due to its electronegativity and size, which can be critical for the interaction with biological targets.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including nucleophilic aromatic substitution, which is a common method for introducing fluorine into aromatic systems. The reactivity of the fluorine atom can also be exploited in further transformations, as seen in the synthesis of imidazo-thiadiazole derivatives in paper . The benzimidazole moiety, as seen in paper , can participate in reactions such as alkylation and condensation to form a wide range of substituted derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. Fluorine can increase the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability. The chemical stability of the fluorine-carbon bond also contributes to the metabolic stability of the compound. The crystal structure analysis, as performed in papers and , provides insights into the solid-state properties, which are important for the formulation and stability of pharmaceutical agents.
Aplicaciones Científicas De Investigación
GPR39 Agonists and Zinc Modulation
Compounds structurally related to the one have been explored for their potential as GPR39 agonists. For instance, certain kinase inhibitors were identified as novel GPR39 agonists, showing allosteric modulation by physiological concentrations of zinc. This suggests a role in metabolic and gastrointestinal disorders, highlighting the potential of related compounds in receptor-targeted therapeutics (Sato et al., 2016).
Electronic Properties in Material Science
In material science, heteroleptic Ir(III) carbene complexes with different azole-pyridine-based ligands, including structures related to the queried compound, were investigated to tune electronic structures and photophysical properties. These studies are crucial for developing efficient materials for organic light-emitting diodes (OLEDs), indicating the relevance of such compounds in advanced material applications (Liu et al., 2014).
High-Performance Polymers
The synthesis and characterization of transparent polyimides with high refractive indices and small birefringences from thiophenyl-substituted benzidines offer insights into the use of related compounds in creating materials with desirable optical and thermal properties. Such research underlines the importance of these compounds in developing advanced polymers with specific performance criteria (Tapaswi et al., 2015).
Anti-Alzheimer's Agents
Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, inspired by the lead compound donepezil, sheds light on the potential pharmacological applications of related compounds. Such derivatives have been evaluated for anti-Alzheimer's activity, showing promising results in both in-vivo and in-vitro studies. This emphasizes the potential therapeutic applications of structurally similar compounds in neurodegenerative disease management (Gupta et al., 2020).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-7-6-8-18(13-17)15-29-23-12-5-3-10-21(23)27-25(29)19-14-24(30)28(16-19)22-11-4-2-9-20(22)26/h2-13,19H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPODFILZDMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)
![4-benzyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527774.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2527777.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![(E)-6-ethyl 3-methyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2527781.png)
![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)